molecular formula C20H16O4 B11058712 (3,4-Dihydroxyphenyl)(diphenyl)acetic acid

(3,4-Dihydroxyphenyl)(diphenyl)acetic acid

Cat. No.: B11058712
M. Wt: 320.3 g/mol
InChI Key: CFGVUEYDGCDQEH-UHFFFAOYSA-N
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Description

(3,4-Dihydroxyphenyl)(diphenyl)acetic acid is an organic compound with the molecular formula C20H16O4 It is a derivative of phenylacetic acid and contains both dihydroxyphenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroxyphenyl)(diphenyl)acetic acid typically involves the reaction of 3,4-dihydroxybenzaldehyde with diphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities of the compound, with careful control of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroxyphenyl)(diphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dihydroxyphenyl)(diphenyl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3,4-Dihydroxyphenyl)(diphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular functions. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dihydroxyphenyl)(diphenyl)acetic acid is unique due to the combination of dihydroxyphenyl and diphenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds, providing opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-2,2-diphenylacetic acid

InChI

InChI=1S/C20H16O4/c21-17-12-11-16(13-18(17)22)20(19(23)24,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,21-22H,(H,23,24)

InChI Key

CFGVUEYDGCDQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=C(C=C3)O)O)C(=O)O

Origin of Product

United States

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